2-Methyl-2-(methylamino)-4-(1H-1,2,4-triazol-1-yl)butanoic acid is a synthetic organic compound notable for its unique structure and potential biological activities. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, contributing to its diverse applications in medicinal chemistry and biological research. The compound is classified as an amino acid derivative due to the presence of both amino and carboxylic acid functional groups.
The compound is synthesized through various chemical processes, often involving cyclization reactions to form the triazole ring and subsequent functionalization to introduce the butanoic acid moiety. It is primarily used in research settings, particularly in studies related to pharmacology and biochemistry.
The synthesis of 2-Methyl-2-(methylamino)-4-(1H-1,2,4-triazol-1-yl)butanoic acid typically involves multiple steps:
Common methods for synthesizing this compound include:
The molecular formula of 2-Methyl-2-(methylamino)-4-(1H-1,2,4-triazol-1-yl)butanoic acid is . Its structural features include:
Property | Value |
---|---|
Molecular Weight | 211.26 g/mol |
IUPAC Name | 2-methyl-2-(methylamino)-4-(1H-1,2,4-triazol-1-yl)butanoic acid |
InChI | InChI=1S/C9H17N5O/c1-9(11-2,8(10)15)4-3-5-14-7-12-6-13-14/h6-7,11H,3-5H2,1-2H3,(H2,10,15) |
Canonical SMILES | CC(CCCN1C=NC=N1)(C(=O)N)NC |
The compound can undergo several types of reactions typical for amino acids and triazole derivatives:
Common reagents used in these reactions include:
The outcomes of these reactions can lead to various derivatives with modified properties.
The mechanism of action for 2-Methyl-2-(methylamino)-4-(1H-1,2,4-triazol-1-yl)butanoic acid likely involves its interaction with specific biological targets such as enzymes or receptors. This interaction may modulate biological pathways relevant to its potential therapeutic effects. Detailed studies are required to elucidate these mechanisms fully.
The physical properties of 2-Methyl-2-(methylamino)-4-(1H-1,2,4-triazol-1-yl)butanoic acid include:
Key chemical properties include:
Relevant data includes:
Property | Value |
---|---|
Melting Point | Data not available |
Boiling Point | Data not available |
2-Methyl-2-(methylamino)-4-(1H-1,2,4-triazol-1-yl)butanoic acid has potential applications in various fields:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3